molecular formula C11H9Cl2N3O2S B4427064 2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B4427064
M. Wt: 318.2 g/mol
InChI Key: VBMNHAREMPVBQF-UHFFFAOYSA-N
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Description

2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a thiazine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,3-dichlorobenzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    2-amino-N-(2,3-dichlorophenyl)benzamide: Similar structure but lacks the thiazine ring, which may result in different chemical reactivity and biological activity.

    2-amino-N-(2,3-dichlorophenyl)acetamide: Similar structure but lacks the thiazine ring and carboxamide group, leading to different properties and applications.

    2-amino-N-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide: Contains a benzothiophene ring instead of a thiazine ring, which may affect its chemical and biological properties.

Properties

IUPAC Name

2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2S/c12-5-2-1-3-6(9(5)13)15-10(18)7-4-8(17)16-11(14)19-7/h1-3,7H,4H2,(H,15,18)(H2,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMNHAREMPVBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC1=O)N)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 6
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2-amino-N-(2,3-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

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